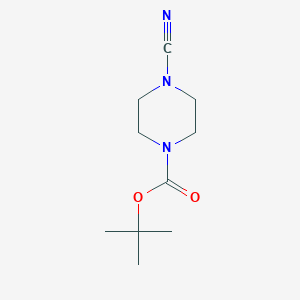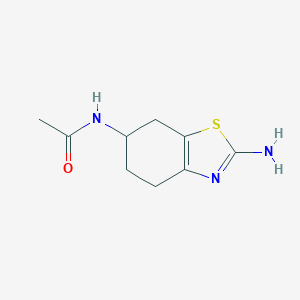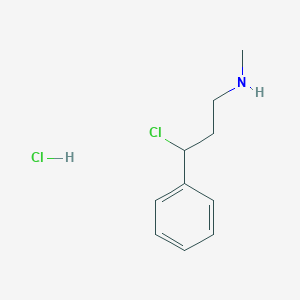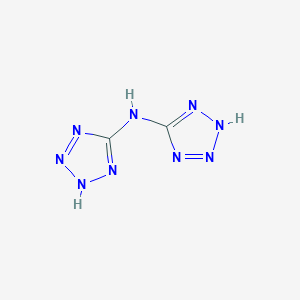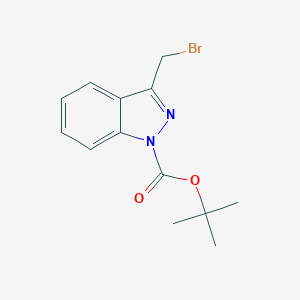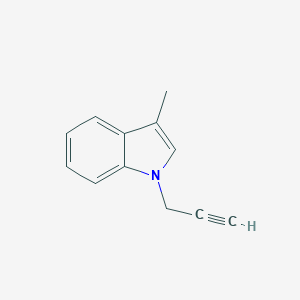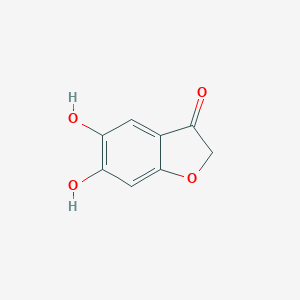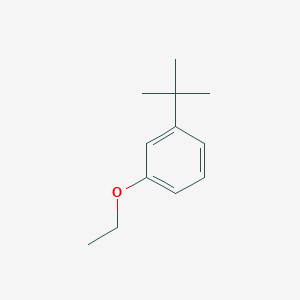
1-Tert-butyl-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-ethoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethoxyphenol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-ethoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the ethoxy group, to yield alcohols.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used under controlled temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nitration: 1-(tert-Butyl)-3-nitrobenzene.
Oxidation: 1-(tert-Butyl)-3-ethoxybenzoic acid.
Reduction: 1-(tert-Butyl)-3-ethanol.
Scientific Research Applications
1-Tert-butyl-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-ethoxybenzene involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the ethoxy group can participate in hydrogen bonding and other interactions. These features enable the compound to engage in specific pathways and reactions, making it useful in various applications.
Comparison with Similar Compounds
1-(tert-Butyl)-4-ethoxybenzene: Similar structure but with the ethoxy group in the para position.
1-(tert-Butyl)-2-ethoxybenzene: Ethoxy group in the ortho position.
1-(tert-Butyl)-3-methoxybenzene: Methoxy group instead of ethoxy.
Uniqueness: 1-Tert-butyl-3-ethoxybenzene is unique due to the specific positioning of the tert-butyl and ethoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
1-tert-butyl-3-ethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQWDZTBQWUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
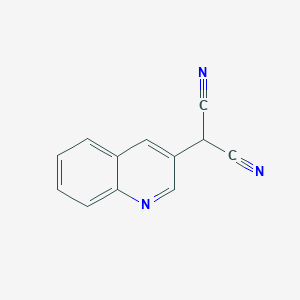

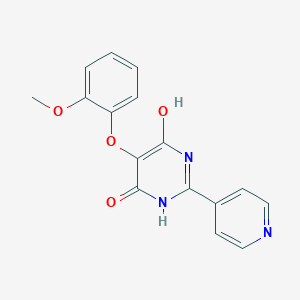
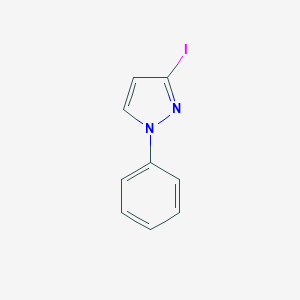
![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)
